molecular formula C7H11ClO2 B8440914 2-(Cyclopentyloxy)acetyl chloride

2-(Cyclopentyloxy)acetyl chloride

Cat. No. B8440914
M. Wt: 162.61 g/mol
InChI Key: ZLVXUPIPNGQLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609669B2

Procedure details

The product from Example 133B (0.33 g, 2.29 mmol) was taken up in thionyl chloride (4 mL, 54.8 mmol) and heated at 70° C. for 1 hour. The reaction mixture was cooled to room temperature and concentrated under vacuum. The residue was taken up in CH2Cl2 (5 mL) and concentrated again to remove excess thionyl chloride. This was repeated twice more. The residue was dissolved in CH2Cl2 (2.5 mL) to provide a solution of the title compound that was used for the next step.
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([O:6][CH2:7][C:8]([OH:10])=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.S(Cl)([Cl:13])=O>>[CH:1]1([O:6][CH2:7][C:8]([Cl:13])=[O:10])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.33 g
Type
reactant
Smiles
C1(CCCC1)OCC(=O)O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again
CUSTOM
Type
CUSTOM
Details
to remove excess thionyl chloride
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2 (2.5 mL)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)OCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.